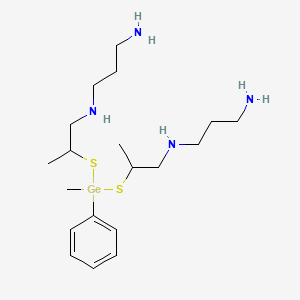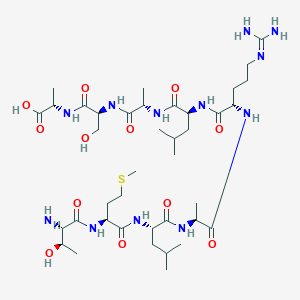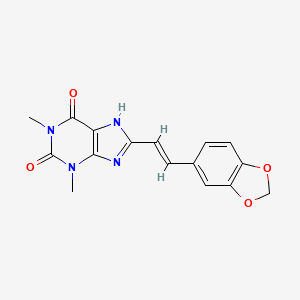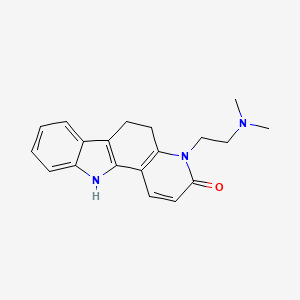
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,8,10-trimethyl-8-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,8,10-trimethyl-8-phenyl- is a complex organogermanium compound. This compound is characterized by the presence of germanium, sulfur, and nitrogen atoms within its molecular structure, making it a unique entity in the field of organometallic chemistry.
Preparation Methods
The synthesis of 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,8,10-trimethyl-8-phenyl- involves multiple steps. The synthetic routes typically include the reaction of germanium tetrachloride with organic ligands containing sulfur and nitrogen atoms under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the intermediates. Industrial production methods may involve the use of automated reactors to ensure precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The germanium center can be reduced to lower oxidation states using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, where the amine groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include sulfoxides, sulfones, and substituted amines.
Scientific Research Applications
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,8,10-trimethyl-8-phenyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as semiconductors and catalysts, due to its organogermanium core.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to coordinate with metal ions and form stable complexes. The germanium center can interact with various molecular targets, including enzymes and receptors, through coordination bonds. The sulfur and nitrogen atoms in the compound can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the complexes formed.
Comparison with Similar Compounds
Compared to other organogermanium compounds, 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,8,10-trimethyl-8-phenyl- is unique due to its specific arrangement of sulfur, nitrogen, and germanium atoms. Similar compounds include:
Tetramethylgermanium: Lacks the sulfur and nitrogen atoms, making it less versatile in coordination chemistry.
Germanium dioxide: An inorganic compound with different chemical properties and applications.
Bis(trimethylsilyl)germanium: Contains silicon atoms instead of sulfur and nitrogen, leading to different reactivity and applications.
This compound’s unique structure and reactivity make it a valuable entity in various fields of scientific research and industrial applications.
Properties
CAS No. |
120626-99-5 |
|---|---|
Molecular Formula |
C19H38GeN4S2 |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
N'-[2-[1-(3-aminopropylamino)propan-2-ylsulfanyl-methyl-phenylgermyl]sulfanylpropyl]propane-1,3-diamine |
InChI |
InChI=1S/C19H38GeN4S2/c1-17(15-23-13-7-11-21)25-20(3,19-9-5-4-6-10-19)26-18(2)16-24-14-8-12-22/h4-6,9-10,17-18,23-24H,7-8,11-16,21-22H2,1-3H3 |
InChI Key |
OHFNZWUDMZVQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCCN)S[Ge](C)(C1=CC=CC=C1)SC(C)CNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)


![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
